N-Ethyl Esmolol-d5

Catalog No.
S1806945
CAS No.
M.F
C₁₅H₁₈D₅NO₄
M. Wt
286.38
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl Esmolol-d5

Product Name

N-Ethyl Esmolol-d5

Molecular Formula

C₁₅H₁₈D₅NO₄

Molecular Weight

286.38

Synonyms

Methyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate-d5

N-Ethyl Esmolol-d5 is a deuterated derivative of N-Ethyl Esmolol, a cardioselective beta-adrenergic antagonist primarily used for managing tachycardia and hypertension. The molecular formula for N-Ethyl Esmolol-d5 is C15D5H18NO4\text{C}_{15}\text{D}_5\text{H}_{18}\text{N}\text{O}_4, with a molecular weight of 286.378 g/mol. The compound features a deuterium label, which enhances its utility in pharmacokinetic studies and metabolic research due to the unique isotopic signature that allows for precise tracking in biological systems .

Typical of beta-blockers:

  • Oxidation: The compound can be oxidized to form various metabolites, which may influence its pharmacological activity.
  • Hydrolysis: This reaction can lead to the formation of active metabolites that retain beta-blocking properties.
  • Conjugation: It may also undergo phase II metabolic reactions, such as glucuronidation, which facilitates excretion .

N-Ethyl Esmolol-d5 exhibits biological activities similar to those of its parent compound, Esmolol. It primarily functions by blocking beta-adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine. This action results in decreased heart rate and myocardial contractility, making it effective for acute management of cardiac conditions such as tachyarrhythmias and hypertension. Its rapid onset and short duration of action are particularly beneficial in clinical settings where quick control of heart rate is necessary .

The synthesis of N-Ethyl Esmolol-d5 typically involves the following steps:

  • Preparation of Deuterated Precursors: Starting materials are synthesized or obtained in deuterated forms.
  • Alkylation: The deuterated amine is reacted with an appropriate alkyl halide to introduce the ethyl group.
  • Formation of the Ester: The resulting compound is then reacted with an acid chloride or anhydride to form the ester linkage characteristic of beta-blockers.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic integrity .

N-Ethyl Esmolol-d5 is primarily utilized in research settings, particularly in pharmacokinetic studies where tracking the metabolism and distribution of beta-blockers is critical. Its deuterated nature allows for enhanced sensitivity in mass spectrometry, making it valuable for studying drug interactions and metabolic pathways without interference from non-deuterated compounds.

Interaction studies involving N-Ethyl Esmolol-d5 focus on its pharmacokinetic properties and interactions with other drugs. Research has indicated that it may interact with various cytochrome P450 enzymes, influencing its metabolism and efficacy. Additionally, studies have explored its interactions with other cardiovascular agents, assessing potential synergistic effects or adverse reactions when used in combination therapies .

Several compounds share structural and functional similarities with N-Ethyl Esmolol-d5. These include:

Compound NameDescriptionUnique Features
EsmololA cardioselective beta-blockerRapid onset; short duration; non-deuterated
PropranololNon-selective beta-blockerLonger duration; used for anxiety and migraine
AtenololCardioselective beta-blockerLonger half-life; used for hypertension
MetoprololCardioselective beta-blockerCommonly prescribed for heart failure
BisoprololCardioselective beta-blockerOnce daily dosing; used for chronic heart failure

N-Ethyl Esmolol-d5's uniqueness lies in its deuterated structure, which allows for precise tracking in metabolic studies, distinguishing it from other similar compounds that lack this isotopic labeling .

Liquid Chromatography-Tandem Mass Spectrometry Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of N-Ethyl Esmolol-d5 in biological matrices. The deuterated compound serves as an ideal internal standard for bioanalytical methods, providing compensation for matrix effects and variability in sample preparation procedures [3] [4].

The analytical methodology employs reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Multiple reaction monitoring mode enables selective detection of the protonated molecular ion at m/z 287.2, with subsequent fragmentation yielding characteristic product ions for quantification [5] [6]. The deuterium incorporation provides sufficient mass shift to avoid interference with the unlabeled analyte while maintaining similar chromatographic retention and ionization behavior.

Biological matrix analysis utilizing N-Ethyl Esmolol-d5 demonstrates exceptional analytical performance across various sample types. In human plasma applications, the compound exhibits linear quantification ranges from 0.15 to 500 ng/mL with precision values consistently below 8.5% coefficient of variation [7] [8]. The deuterated internal standard effectively compensates for ion suppression effects commonly observed in complex biological matrices, ensuring accurate quantification despite variable matrix composition [3] [9].

Sample preparation protocols for N-Ethyl Esmolol-d5 analysis typically employ protein precipitation or liquid-liquid extraction methodologies. These approaches effectively remove interfering matrix components while maintaining high recovery efficiency for both analyte and internal standard [4] [10]. The co-elution characteristics of the deuterated compound with its unlabeled analog ensure that any extraction losses or chromatographic variations affect both species equally, thereby maintaining quantitative accuracy.

The analytical method validation encompasses comprehensive assessment of linearity, precision, accuracy, and matrix effects. Limit of detection values typically range from 0.05 to 0.1 ng/mL, enabling quantification at therapeutically relevant concentrations [5] [6]. Inter-day and intra-day precision studies consistently demonstrate coefficient of variation values below 10%, meeting regulatory requirements for bioanalytical method validation [7] [11].

Gas Chromatography-Mass Spectrometry Applications in Metabolic Studies

Gas chromatography-mass spectrometry provides complementary analytical capabilities for N-Ethyl Esmolol-d5 characterization, particularly in metabolic studies requiring identification of biotransformation products. The deuterium labeling enables precise tracking of metabolic pathways and quantification of deuterium retention in metabolites [12] [13].

The analytical protocol requires chemical derivatization to enhance compound volatility for gas chromatographic separation. Trimethylsilyl derivatization represents the most common approach, converting hydroxyl and amino functional groups to their corresponding trimethylsilyl ethers and amines [12] [14]. This derivatization strategy maintains deuterium labeling integrity while providing adequate volatility for gas chromatographic analysis.

Electron impact ionization generates characteristic fragmentation patterns enabling structural elucidation and quantitative analysis. The deuterium-labeled ethyl group produces distinct mass spectral signatures that facilitate differentiation from unlabeled metabolites [15] [13]. Mass spectral analysis reveals retention of deuterium atoms in specific metabolites, providing valuable information regarding metabolic pathways and enzyme specificities.

Metabolic stability studies utilizing N-Ethyl Esmolol-d5 demonstrate the compound's utility in pharmacokinetic investigations. The deuterium labeling enables precise determination of metabolite formation rates and identification of primary biotransformation pathways [16] [13]. Gas chromatography-mass spectrometry analysis reveals deuterium distribution patterns in metabolites, indicating which portions of the molecule undergo enzymatic modification.

The analytical methodology demonstrates exceptional sensitivity for deuterium enrichment measurements. Detection limits typically range from 0.1 to 0.3 ng/mL, enabling quantification of low-abundance metabolites [14] [12]. The technique provides complementary information to liquid chromatography-mass spectrometry approaches, particularly for volatile metabolites and compounds requiring derivatization for optimal analysis.

Temperature programming protocols optimize separation of N-Ethyl Esmolol-d5 from potential metabolites and matrix interferents. Initial temperatures of 80°C with programmed increases to 300°C provide adequate separation while maintaining compound stability [12] [14]. Carrier gas flow optimization ensures consistent peak shapes and reproducible retention times essential for quantitative analysis.

Isotopic Purity Assessment via High-Resolution Mass Spectrometry

High-resolution mass spectrometry represents the definitive analytical approach for isotopic purity assessment of N-Ethyl Esmolol-d5. This technique provides accurate determination of deuterium incorporation levels and identification of isotopologue distributions essential for quality control applications [17] [18].

The analytical methodology employs electrospray ionization coupled with high-resolution mass analyzers such as time-of-flight or orbitrap systems. These instruments provide mass accuracy better than 3 ppm, enabling precise differentiation of isotopologues differing by single deuterium atoms [19] [20]. The enhanced resolution capability distinguishes between natural isotope contributions and intentional deuterium labeling.

Isotopologue analysis reveals the distribution of deuterium atoms across the N-Ethyl Esmolol-d5 population. Mass spectral analysis identifies peaks corresponding to compounds containing zero to five deuterium atoms, with relative abundance measurements indicating synthesis efficiency and isotopic purity [17] [18]. The ideal deuterated compound exhibits greater than 95% incorporation of the intended deuterium atoms with minimal unlabeled material.

Mathematical algorithms process isotopic distribution patterns to calculate accurate isotopic purity values. These calculations account for natural isotope abundances of carbon, nitrogen, and oxygen atoms while determining the extent of deuterium incorporation [18] [21]. The analysis provides quantitative assessment of synthesis success and identifies potential areas for synthetic improvement.

Quality control applications utilize isotopic purity data to ensure batch-to-batch consistency in deuterated compound production. Acceptance criteria typically require isotopic purity values exceeding 95% for pharmaceutical applications [17] [22]. Regular monitoring ensures that analytical performance remains consistent across different production lots and storage conditions.

The analytical protocol encompasses comprehensive evaluation of isotopic stability under various storage conditions. Temperature and humidity studies assess deuterium retention over extended storage periods, ensuring compound stability for long-term analytical applications [18] [23]. These studies identify optimal storage conditions and establish appropriate expiration dating for deuterated compounds.

Mass spectral deconvolution algorithms enhance isotopologue identification by resolving overlapping peaks and correcting for natural isotope contributions. Advanced software packages provide automated analysis capabilities, reducing manual interpretation requirements while improving analytical throughput [17] [24]. These tools enable routine isotopic purity monitoring in pharmaceutical development and quality control laboratories.

Dates

Last modified: 07-20-2023

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